Thorium tricarbide

Description

These compounds exhibit high thermal stability and neutron economy, making them candidates for advanced nuclear fuels . ThC₃, if synthesized, would likely share similar refractory properties, such as high melting points and resistance to radiation damage, though its thermodynamic stability relative to other thorium carbides (e.g., ThC or ThC₂) remains unclear from the available data.

Properties

CAS No. |

69553-67-9 |

|---|---|

Molecular Formula |

C3H4Th |

Molecular Weight |

272.10 g/mol |

IUPAC Name |

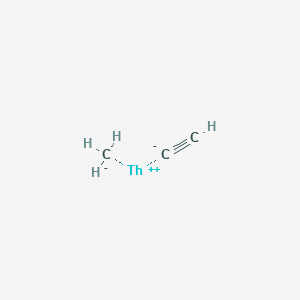

carbanide;ethyne;thorium(2+) |

InChI |

InChI=1S/C2H.CH3.Th/c1-2;;/h1H;1H3;/q2*-1;+2 |

InChI Key |

CCSMSQWGPSOCSM-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].C#[C-].[Th+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thorium tricarbide can be synthesized through the reaction of thorium metal with carbon at high temperatures. The typical reaction involves heating thorium and graphite in an inert atmosphere at temperatures ranging from 2000°C to 2500°C . The reaction can be represented as:

Th+3C→ThC3

Industrial Production Methods: Industrial production of this compound involves similar high-temperature processes. The thorium metal is often obtained from thorium dioxide (ThO₂) through reduction processes. The high-temperature reaction with carbon is carried out in specialized furnaces designed to handle the extreme conditions required for carbide formation .

Chemical Reactions Analysis

Hydrolysis and Aqueous Reactivity

ThC₃ undergoes hydrolysis in water or moist environments, producing thorium dioxide and hydrocarbons:

Key findings:

-

Reaction Rate : Hydrolysis accelerates in acidic or alkaline conditions, with methane as the primary hydrocarbon byproduct .

-

Surface Stability : ThC₃ samples synthesized with graphite exhibit greater resistance to hydrolysis compared to those using GO, which amorphize rapidly in air .

Oxidation Reactions

ThC₃ reacts with oxygen at high temperatures (>500°C), forming thorium dioxide and carbon oxides:

-

Thermal Stability : Oxidation initiates at 400°C, with full conversion to ThO₂ by 800°C .

-

Kinetics : Oxidation rates increase with surface area, as observed in porous ThC₃-GO composites .

Acid Reactions

ThC₃ reacts vigorously with mineral acids:

-

Hydrochloric Acid :

-

Nitric Acid : Produces Th(NO₃)₄ and CO₂:

High-Temperature Behavior

ThC₃ exhibits stability under inert conditions up to 2,200°C, making it suitable for nuclear fuel applications. Key interactions include:

-

With Uranium/Plutonium Carbides : Forms mixed carbide fuels (e.g., Th₃U₀.5C₃) via carbothermic reduction, enhancing neutron economy in reactors .

-

Thermal Conductivity : ThC₃-GO composites show reduced thermal diffusivity (8.5–9.5 mm²/s at 25°C) compared to graphite-derived ThC₃ (10.5 mm²/s) .

Table 1: Thermodynamic and Kinetic Data for ThC₃ Reactions

Comparative Reactivity Insights

-

ThC₃ vs. UC (Uranium Carbide) : ThC₃ exhibits slower hydrolysis but comparable oxidation rates. Unlike UC, ThC₃ does not form stable carbonate complexes in HCO₃⁻ solutions .

-

Role of Carbon Source : Graphite-derived ThC₃ has higher crystallinity and lower surface reactivity than GO-derived variants, which retain unreacted ThO₂ .

Scientific Research Applications

Thorium tricarbide has several scientific research applications due to its unique properties:

Nuclear Energy: this compound is studied as a potential nuclear fuel due to its high melting point and stability.

Material Science: The hardness and thermal stability of this compound make it suitable for use in high-temperature materials and coatings.

Mechanism of Action

Thorium tricarbide can be compared with other thorium carbides and similar compounds:

Thorium Dicarbide (ThC₂): Thorium dicarbide has a similar structure but contains two carbon atoms per thorium atom.

Uranium Carbides (UC, UC₂): Uranium carbides are similar in structure and properties but contain uranium instead of thorium.

Uniqueness of this compound: this compound’s unique combination of high melting point, chemical stability, and hardness makes it particularly suitable for high-temperature and high-stress applications. Its potential use in thorium-based nuclear fuel cycles also sets it apart from other carbides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key similarities and differences between thorium tricarbide (inferred) and related carbide compounds, based on the evidence and extrapolated data:

Key Findings:

Uranium carbides are prioritized in nuclear applications due to uranium's fissile properties, while chromium carbide is used industrially for its mechanical durability . Thorium carbides, including ThC₃, are less explored but theoretically advantageous for thorium-based reactor cycles due to thorium's abundance and reduced long-lived radioactive waste .

Thermal and Chemical Stability :

- Uranium dicarbide (UC₂) and chromium dicarbide (Cr₃C₂) exhibit exceptional thermal stability, with melting points exceeding 1,800°C. This compound is expected to share this refractory nature but may decompose at lower temperatures compared to UC₂ due to thorium's larger ionic radius .

Toxicity and Handling: Thorium and uranium carbides pose radiological hazards, requiring containment and specialized disposal. Chromium carbide, while non-radioactive, presents chemical hazards (e.g., respiratory irritation) during machining or dust generation .

Synthesis Challenges: Uranium carbides are typically synthesized via arc-melting or carbothermal reduction. Chromium carbide is industrially produced via powder metallurgy .

Q & A

Q. Q1. What experimental methods are most reliable for synthesizing high-purity thorium tricarbide, and how do synthesis parameters influence phase purity?

Answer: High-purity ThC₃ synthesis typically employs solid-state reactions under inert atmospheres (e.g., argon) due to thorium’s reactivity with oxygen and moisture. A stoichiometric mixture of thorium metal and graphite is heated to 1,800–2,200°C in a vacuum furnace. Phase purity is monitored via X-ray diffraction (XRD) to confirm the absence of secondary phases like ThC₂ or ThO₂. Key parameters include heating rate (optimal: 5°C/min) and dwell time (≥12 hours) to ensure complete carburization . Challenges include carbon non-stoichiometry, which requires post-synthesis annealing at 1,500°C to homogenize the lattice.

Q. Q2. How can the crystallographic structure of this compound be accurately resolved given its similarity to other actinide carbides?

Answer: Neutron diffraction is preferred over XRD for ThC₃ due to thorium’s high electron density obscuring light elements like carbon. Pair-distribution function (PDF) analysis complements diffraction to resolve local disorder. Computational modeling (e.g., density functional theory, DFT) predicts lattice parameters (e.g., a = 5.34 Å for ThC₃) and validates experimental data. Comparative studies with uranium tricarbide (UC₃) highlight analogous face-centered cubic structures but distinct bond lengths due to thorium’s larger ionic radius .

Q. Q3. What spectroscopic techniques are optimal for characterizing this compound’s electronic and thermal properties?

Answer:

- X-ray photoelectron spectroscopy (XPS): Identifies Th 4f and C 1s bonding states, distinguishing covalent Th-C interactions from metallic thorium.

- Raman spectroscopy: Detects carbon sublattice vibrations (e.g., 1,200–1,600 cm⁻¹ D and G bands) to assess graphitic vs. carbide carbon.

- Thermogravimetric analysis (TGA): Measures oxidation resistance up to 600°C, critical for nuclear applications .

Advanced Research Questions

Q. Q4. How do neutron irradiation studies inform ThC₃’s viability as a nuclear fuel matrix, and what data contradictions arise between experimental and computational models?

Answer: In-reactor irradiation tests (e.g., PROTEUS-GCFR program) measure ThC₃’s swelling behavior and fission product retention. Discrepancies arise between DFT-predicted radiation tolerance and experimental observations of amorphization at >10²¹ neutrons/cm². Mitigation strategies include alloying with UC₂ to stabilize the lattice, though this introduces challenges in reprocessing due to uranium-thorium phase separation .

Q. Q5. What methodologies resolve contradictions in this compound’s thermodynamic data (e.g., enthalpy of formation) across literature sources?

Answer: Calorimetric studies (e.g., high-temperature drop calorimetry) provide direct measurements of ΔHf (ThC₃), but results vary (±15 kJ/mol) due to impurity phases. A meta-analysis approach aggregates data from multiple studies, applying error-weighting and outlier rejection (e.g., Grubbs’ test). Ab initio calculations using the Vienna Ab-initio Simulation Package (VASP) refine experimental values by accounting for spin-orbit coupling effects in thorium’s 5f orbitals .

Q. Q6. How can this compound’s interaction with molten salts be modeled to assess corrosion in Gen-IV reactor designs?

Answer: Electrochemical impedance spectroscopy (EIS) quantifies ThC₃ corrosion rates in FLiBe (LiF-BeF₂) salts at 700°C. Coupled with scanning electron microscopy (SEM), it identifies corrosion pathways (e.g., grain-boundary attack). Molecular dynamics (MD) simulations parameterize salt penetration depths, validated against autoclave testing. Challenges include simulating fluorine-thorium interfacial reactions, which require reactive force fields (ReaxFF) .

Data Analysis & Interpretation

Q. Q7. What statistical approaches are recommended for analyzing ThC₃’s mechanical properties across heterogeneous sample batches?

Answer:

- Weibull analysis: Models fracture strength variability in sintered ThC₃ pellets (m = 8–12 indicates brittle behavior).

- ANOVA: Identifies significant variance in hardness (HV 10–15 GPa) due to porosity (2–5% density variation).

- Multivariate regression: Correlates grain size (1–5 µm) with thermal conductivity (15–25 W/m·K) .

Q. Q8. How should researchers address discrepancies in ThC₃’s reported thermal neutron absorption cross-section?

Answer: Monte Carlo simulations (e.g., MCNP) benchmarked against time-of-flight (TOF) neutron transmission experiments at facilities like J-PARC. Discrepancies >10% often stem from isotopic impurities (e.g., ²³²Th vs. ²³⁰Th) or sample geometry effects. Sensitivity analysis isolates variables, while Bayesian updating refines cross-section libraries .

Interdisciplinary Challenges

Q. Q9. What multi-scale modeling frameworks integrate ThC₃’s electronic structure with macroscopic reactor performance?

Answer: A hierarchical approach combines:

DFT: Electronic structure and defect energetics.

Kinetic Monte Carlo (kMC): Fission product diffusion.

Finite element analysis (FEA): Fuel pellet thermomechanical behavior.

Validation requires synchrotron-based X-ray tomography to map 3D stress distributions .

Q. Q10. How can this compound’s environmental leaching risks be assessed using geochemical modeling?

Answer: PHREEQC simulations model ThC₃ dissolution in groundwater, incorporating thorium’s solubility limits (10⁻⁹ M at pH 7). Experimental leaching tests (TCLP protocol) measure Th release rates, while SEM-EDS identifies secondary phases like Th(OH)₄. Site-specific risk assessments integrate these data with hydrogeological transport models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.